molecular formula C9H13NO B3112694 [2-(3-Methylphenyl)ethoxy]amine CAS No. 191473-36-6

[2-(3-Methylphenyl)ethoxy]amine

Cat. No. B3112694
CAS RN: 191473-36-6
M. Wt: 151.21 g/mol
InChI Key: GCXFBADANUZLHG-UHFFFAOYSA-N
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Description

[2-(3-Methylphenyl)ethoxy]amine, also known as 3-Methoxyphenethylamine, is an organic compound . It is an activated phenethylamine used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction and also used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .


Synthesis Analysis

Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme . The process was optimized for variables such as enzyme loading, substrate loading, temperature, and pH .


Molecular Structure Analysis

The molecular structure of [2-(3-Methylphenyl)ethoxy]amine can be analyzed using various spectroscopic techniques. For instance, the hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .


Chemical Reactions Analysis

Amines, including [2-(3-Methylphenyl)ethoxy]amine, can undergo a variety of chemical reactions. For instance, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible .


Physical And Chemical Properties Analysis

The physical and chemical properties of [2-(3-Methylphenyl)ethoxy]amine can be inferred from similar compounds. For instance, amines generally have infrared absorptions in the 3300–3360 cm−1 region . The proton that is attached to the heteroatom gives rise to an often indistinct signal in the 1H NMR spectrum .

Scientific Research Applications

Polymer Solar Cells

Amine-based, alcohol-soluble fullerenes, similar in structure to [2-(3-Methylphenyl)ethoxy]amine, have been applied as acceptors and cathode interfacial materials in polymer solar cells. One such compound demonstrated a power conversion efficiency of 3.1%, indicating potential for use in nano-structured organic solar cells and high-efficient organic/polymer solar cells (Lv et al., 2014).

Chemical Synthesis and Reactivity

Various derivatives of ethoxy-substituted compounds have been studied for their reactivity and potential in synthesizing new chemical entities. For instance, 2-Ethoxyindoles showed interesting autoxidation and nucleophilic substitution reactions, which are essential in synthetic organic chemistry (Nakagawa & Hino, 1970).

Biochemistry and Pharmacology

Amines similar to [2-(3-Methylphenyl)ethoxy]amine have been involved in the study of iron(III)-dependent oxidative dehydrogenation. These studies provide insights into reaction mechanisms and kinetic data, which are critical in understanding various biochemical processes (Saucedo-Vázquez et al., 2009).

Environmental Applications

Polyethoxylated tertiary amines, structurally related to [2-(3-Methylphenyl)ethoxy]amine, have been synthesized and applied as Switchable Hydrophilicity Solvents (SHS) in lipid extraction from algal cultures. This application bypasses conventional harvesting and de-watering steps, highlighting the potential environmental and industrial significance of such compounds (Samorì et al., 2014).

Antimicrobial Research

Derivatives of ethoxy-substituted amines have been synthesized and tested for antimicrobial activities. This research contributes to the development of new antimicrobial agents and understanding their mechanisms of action (Wardkhan et al., 2008).

Anticancer Research

In the field of oncology, compounds structurally related to [2-(3-Methylphenyl)ethoxy]amine have been synthesized and evaluated for their anticancer activities. Such research aids in the development of new therapeutic agents for various types of cancer (Yakantham et al., 2019).

Future Directions

The future directions for [2-(3-Methylphenyl)ethoxy]amine and similar compounds lie in their potential applications in drug discovery. The pyrrolidine ring, a nitrogen heterocycle, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name

O-[2-(3-methylphenyl)ethyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-3-2-4-9(7-8)5-6-11-10/h2-4,7H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXFBADANUZLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Methylphenyl)ethoxy]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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